

5-Undecynoic acid, 4-oxo-: A Theoretical and Computational Deep Dive

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Compound of Interest

Compound Name: 5-Undecynoic acid, 4-oxo-

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of **5-Undecynoic acid, 4-oxo-**, a molecule of interest in medicinal chemistry. Due to the limited availability of dedicated research on this specific compound, this document presents a foundational guide based on established computational chemistry workflows and plausible experimental protocols. It serves as a roadmap for future research, outlining key methodologies for its synthesis, characterization, and in-silico analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel keto-alkynoic acids.

Introduction

5-Undecynoic acid, 4-oxo-, also known as 4-Oxo-5-undecynoic acid, is a polyfunctional organic compound featuring a carboxylic acid, a ketone, and an alkyne moiety. While specific research on this molecule is sparse, related compounds have been identified as having potential biological activity. Notably, patent literature suggests that derivatives of undecynoic acid may act as inhibitors of enzymes such as 17 β -hydroxysteroid dehydrogenase type 3 (17 β -HSD3). This enzyme plays a crucial role in the biosynthesis of testosterone, making its inhibitors potential candidates for the treatment of androgen-dependent diseases.^{[1][2]}

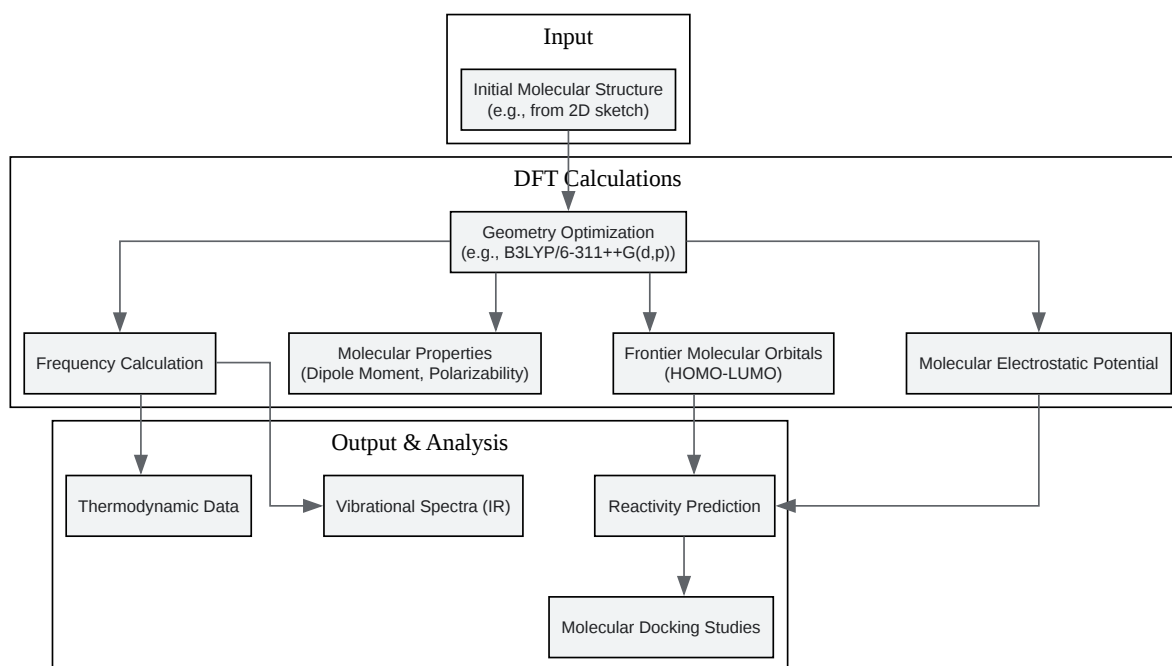
This guide outlines a hypothetical, yet robust, framework for the comprehensive study of **5-Undecynoic acid, 4-oxo-**, from its synthesis to its theoretical and computational evaluation.

Hypothetical Theoretical and Computational Studies

A thorough in-silico investigation of **5-Undecynoic acid, 4-oxo-** is essential to understand its structural, electronic, and reactive properties. The following sections detail a standard computational chemistry workflow that can be employed.

Computational Workflow

The proposed computational workflow for analyzing **5-Undecynoic acid, 4-oxo-** is depicted below. This workflow is designed to provide a comprehensive understanding of the molecule's properties at the quantum mechanical level.



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A proposed computational workflow for the in-silico analysis of **5-Undecynoic acid, 4-oxo-**.

Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that could be obtained from the computational workflow described above. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Calculated Geometric Parameters

Parameter	Bond/Angle	Hypothetical Value
Bond Length	C4=O8	1.21 Å
C5≡C6	1.20 Å	
C1=O2	1.22 Å	
O3-H	0.97 Å	
Bond Angle	C3-C4-C5	118.5°
C4-C5-C6	178.2°	
Dihedral Angle	C2-C3-C4-C5	175.0°

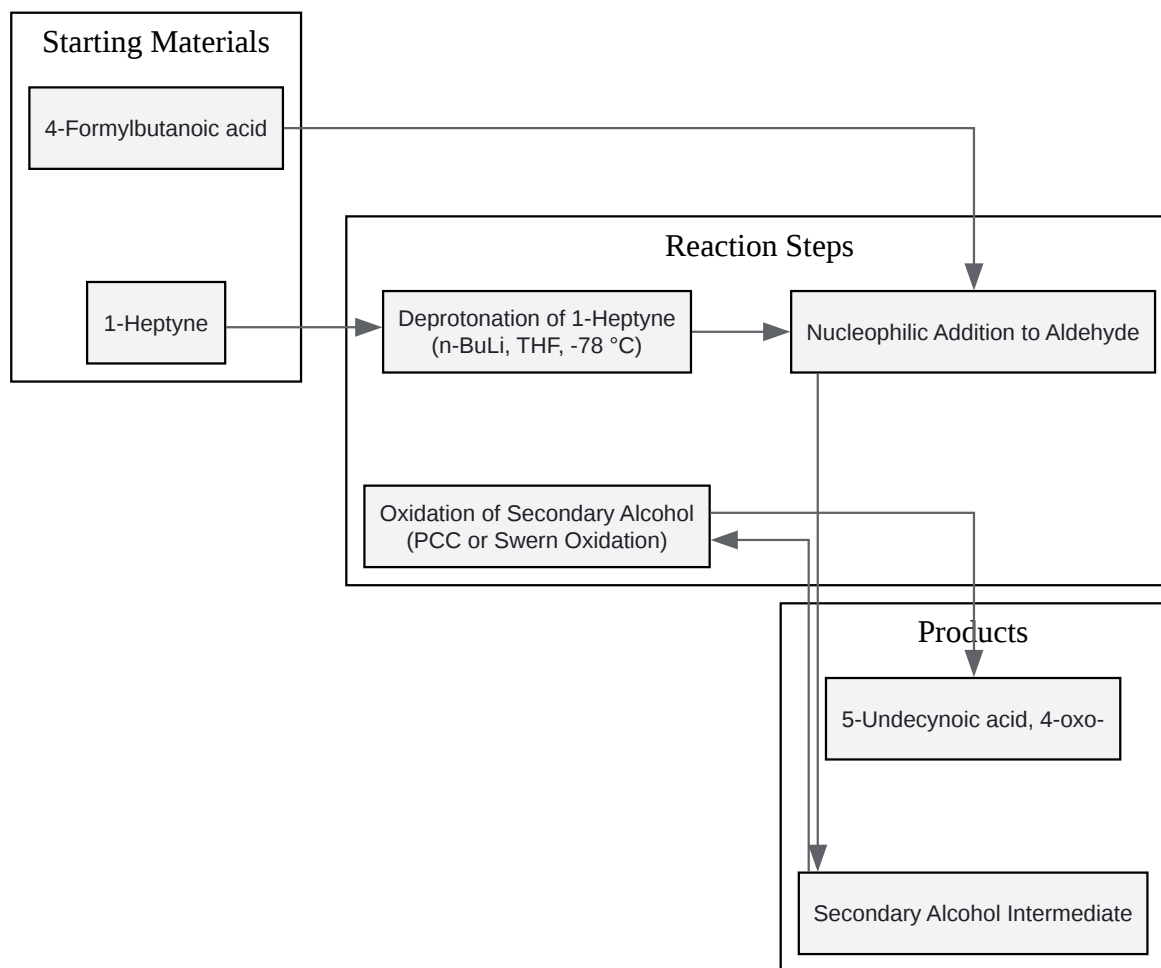
Table 2: Calculated Molecular Properties

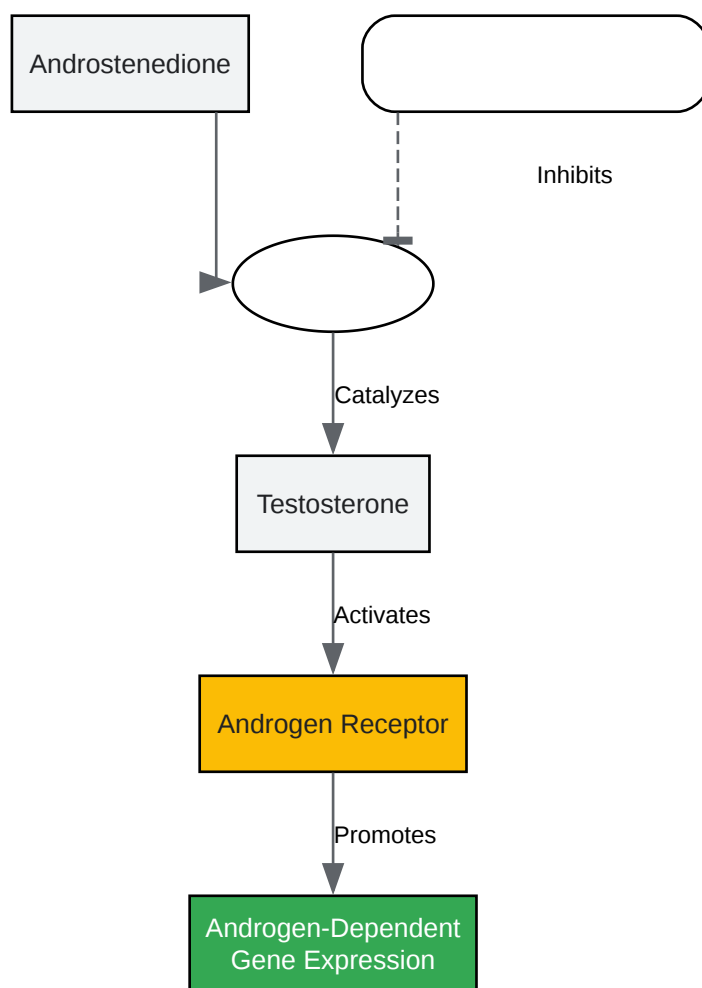
Property	Hypothetical Value
Dipole Moment	3.5 D
HOMO Energy	-7.2 eV
LUMO Energy	-1.8 eV
HOMO-LUMO Gap	5.4 eV
Mulliken Charge on O8	-0.65 e
Mulliken Charge on C4	+0.70 e

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to **5-Undecynoic acid, 4-oxo-** is the oxidation of a corresponding secondary alcohol, which can be prepared via the addition of an acetylide to an aldehyde. This multi-step synthesis is outlined below.





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References

- 1. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 242395 - Inhibition of type-3 17 beta-hydroxysteroid dehydrogenase expressed in HEK293 cells at 37 degree C pH7.4 - PubChem [pubchem.ncbi.nlm.nih.gov]

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